2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride
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Overview
Description
2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride is a complex organic compound that features a quinoxaline core, a piperazine ring, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a complex compound with a wide range of potential targets. Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoxaline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Quinoxaline derivatives have been reported to have various biological activities, including anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Action Environment
Environmental factors can significantly influence the action of quinoxaline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride typically involves multiple steps, including the formation of the quinoxaline core, the piperazine ring, and the thiophene moiety. Common synthetic methods include:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized via cyclization reactions involving appropriate diamines and dihaloalkanes.
Thiophene Moiety Introduction: The thiophene ring can be introduced through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Quinoxaline Derivatives: Compounds such as quinoxaline-2,3-diones, which have similar core structures, are studied for their biological activities.
Uniqueness
2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride is unique due to its specific combination of a quinoxaline core, piperazine ring, and thiophene moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
quinoxalin-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.ClH/c23-18(17-11-19-15-3-1-2-4-16(15)20-17)22-8-6-21(7-9-22)12-14-5-10-24-13-14;/h1-5,10-11,13H,6-9,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZSVUWZVLVWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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